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molecular formula C16H15NO2 B8587008 beta-Methyl-2-phenyl-6-benzoxazoleethanol CAS No. 51234-54-9

beta-Methyl-2-phenyl-6-benzoxazoleethanol

Cat. No. B8587008
M. Wt: 253.29 g/mol
InChI Key: SQNDMDKKUAMDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962441

Procedure details

A solution of lithium aluminium hydride (~ 2 gm) in ether (50 ml) was slowly added to a solution of ethyl 2-(2-phenyl-6-benzoxazolyl)-propionate (5 g) in ether (40 ml). The mixture was heated under reflux for 1 hr., then ethyl acetate was slowly added until effervescence ceased. 6-N-Aqueous hydrochloric acid was then added and the ether layer was separated off and dried. Chromatography over silica gel yield pure 2-(2-phenyl-6-benzoxazolyl)-propanol, m.p. 98°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(2-phenyl-6-benzoxazolyl)-propionate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:13]2[O:14][C:15]3[CH:21]=[C:20]([CH:22]([CH3:28])[C:23](OCC)=[O:24])[CH:19]=[CH:18][C:16]=3[N:17]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.Cl>CCOCC>[C:7]1([C:13]2[O:14][C:15]3[CH:21]=[C:20]([CH:22]([CH3:28])[CH2:23][OH:24])[CH:19]=[CH:18][C:16]=3[N:17]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethyl 2-(2-phenyl-6-benzoxazolyl)-propionate
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ether layer was separated off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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